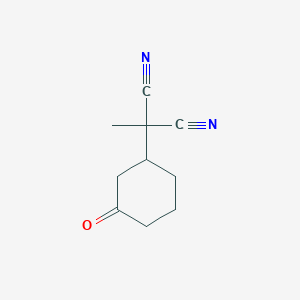![molecular formula C14H14ClN3O B14256469 {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol CAS No. 313046-91-2](/img/structure/B14256469.png)
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is a chemical compound that features a benzyltriazene moiety attached to a chlorophenylmethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol typically involves the reaction of 2-chlorobenzaldehyde with benzyl azide under suitable conditions to form the triazene intermediate. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazene moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}ketone.
Reduction: Formation of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol involves its interaction with specific molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-bromophenyl}methanol
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-fluorophenyl}methanol
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-methylphenyl}methanol
Uniqueness
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the triazene and chlorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
313046-91-2 |
|---|---|
Molekularformel |
C14H14ClN3O |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
[5-(2-benzyliminohydrazinyl)-2-chlorophenyl]methanol |
InChI |
InChI=1S/C14H14ClN3O/c15-14-7-6-13(8-12(14)10-19)17-18-16-9-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,16,17) |
InChI-Schlüssel |
HATQPTXOKUQOAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=NNC2=CC(=C(C=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


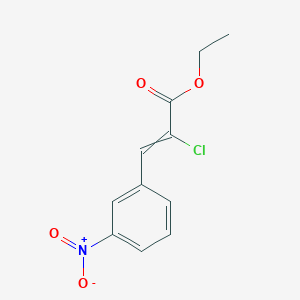
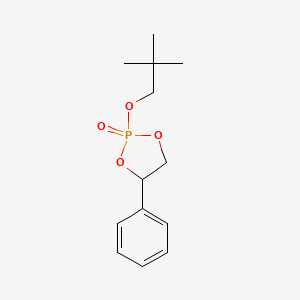
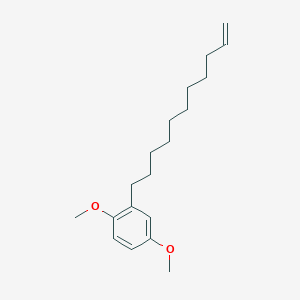
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)

![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine](/img/structure/B14256432.png)

![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)
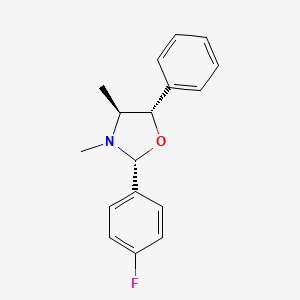
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)

